molecular formula C14H13FN2O B4946110 [(4-fluorophenyl)-phenylmethyl]urea

[(4-fluorophenyl)-phenylmethyl]urea

Cat. No.: B4946110
M. Wt: 244.26 g/mol
InChI Key: OBBMUAXVUXGLFI-UHFFFAOYSA-N
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Description

Product Name: [(4-fluorophenyl)-phenylmethyl]urea IUPAC Name: [(4-fluorophenyl)-phenylmethyl]urea For Research Use Only. Not for diagnostic or therapeutic use. Research Applications: [(4-fluorophenyl)-phenylmethyl]urea is a chemical compound of interest in various research fields, particularly in medicinal chemistry and chemical biology. While specific studies on this exact molecule are limited, its structure, featuring a urea scaffold flanked by substituted aromatic systems, marks it as a candidate for exploration in drug discovery . The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds, which is critical for molecular recognition and binding to biological targets like enzyme active sites . This makes derivatives of this class valuable for investigating protein-ligand interactions and for the development of potential kinase inhibitors and other biologically active small molecules . Researchers may also utilize this compound as a synthetic intermediate or building block for the construction of more complex molecular architectures. Please note that the specific mechanism of action and detailed research value for this compound are not fully documented in publicly available literature, highlighting its potential as a novel research entity.

Properties

IUPAC Name

[(4-fluorophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMUAXVUXGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)-phenylmethyl]urea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for [(4-fluorophenyl)-phenylmethyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as DMAP (4-dimethylaminopyridine) can be used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)-phenylmethyl]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-fluorophenyl)-phenylmethyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets and pathways. For example, as an herbicide, it inhibits the activity of certain enzymes involved in plant growth. As an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Key Substituent Planarity Steric Effects
[(4-Fluorophenyl)-phenylmethyl]urea 4-Fluorophenyl Nonplanar High (fluorine-induced)
[(Phenyl)-phenylmethyl]urea Phenyl (no fluorine) Planar Low
4-Methoxyphenylurea () 4-Methoxyphenyl Planar Moderate (methoxy group)

Anticonvulsant and Antitumor Activity

  • Thiadiazole-Urea Hybrids: In -{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea demonstrated potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg), outperforming non-fluorinated analogs like 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED₅₀ = 1.14 μmol/kg). The 4-fluorophenyl group likely enhances membrane permeability and target binding .
  • Antimicrobial Ureas : In , (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n ) showed moderate inhibition of Acinetobacter baumannii, whereas the adamantane-substituted analog 3l achieved 94.5% inhibition. This highlights how bulky substituents (e.g., adamantane) can outperform fluorophenyl groups in antimicrobial potency .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life relative to non-fluorinated compounds. For example, benzophenone derivatives with 4-fluorophenyl groups () exhibit enhanced stability in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-fluorophenyl)-phenylmethyl]urea, and how can reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodological Guidance : The compound can be synthesized via urea-forming reactions, such as coupling substituted benzylamines with isocyanates. Key steps include selecting anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis and controlling temperature (40–60°C) to balance reaction rate and byproduct formation . Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing [(4-fluorophenyl)-phenylmethyl]urea, and what spectral markers should researchers prioritize?

  • Methodological Guidance :

  • ¹H/¹³C NMR : Identify urea NH protons (δ 5.5–6.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Fluorine substituents induce deshielding in adjacent carbons .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300–3450 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the benzyl-urea scaffold .

Q. How can researchers assess the solubility and stability of [(4-fluorophenyl)-phenylmethyl]urea under varying pH and temperature conditions?

  • Methodological Guidance : Perform solubility studies in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability assays should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (2–9) to evaluate hydrolytic stability, noting urea bond cleavage under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen variation) impact the biological activity of [(4-fluorophenyl)-phenylmethyl]urea derivatives?

  • Methodological Guidance :

  • SAR Analysis : Compare analogues with substituents at the 4-fluorophenyl vs. phenylmethyl group. Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • Experimental Validation : Synthesize derivatives (e.g., Cl or CF₃ substitutions) and test in cellular assays (e.g., IC₅₀ in cancer cell lines). Correlate logP values (calculated via HPLC) with membrane permeability .

Q. What strategies resolve contradictory data in literature regarding the mechanism of action of [(4-fluorophenyl)-phenylmethyl]urea in enzyme inhibition?

  • Methodological Guidance :

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) under varying substrate concentrations to distinguish competitive vs. noncompetitive inhibition .
  • Biophysical Techniques : Use SPR or ITC to measure binding constants and thermodynamics. Cross-validate with X-ray crystallography (if crystals are obtainable) to visualize binding modes .

Q. How can computational modeling predict intermolecular interactions and crystal packing of [(4-fluorophenyl)-phenylmethyl]urea?

  • Methodological Guidance :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., F···H or N-H···O interactions) from crystallographic data (CCDC deposition codes) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and hydrogen-bonding propensity .

Q. What experimental designs minimize batch-to-batch variability in [(4-fluorophenyl)-phenylmethyl]urea synthesis for reproducible pharmacological studies?

  • Methodological Guidance :

  • DoE (Design of Experiments) : Vary factors like reagent stoichiometry, solvent volume, and mixing speed using a factorial design. Analyze via ANOVA to identify critical parameters .
  • QC Protocols : Implement in-process controls (e.g., inline FTIR for reaction monitoring) and rigorous batch testing (e.g., DSC for polymorph screening) .

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